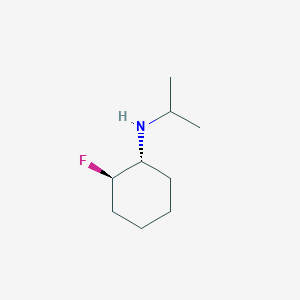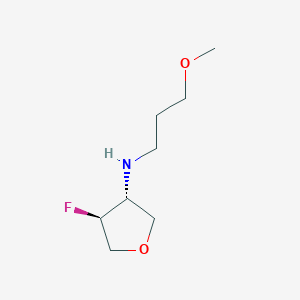
N-アセチルノイラミン酸二水和物
概要
説明
N-acetylneuraminic acid dihydrate, commonly known as N-acetylneuraminic acid, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It belongs to a distinct class of amino sugars called sialic acids. This compound is found in cell surface glycolipids and glycoproteins, where it plays a crucial role in various biological functions, including cellular recognition, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
科学的研究の応用
N-acetylneuraminic acid has extensive applications in various fields:
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
- Plays a role in cellular recognition and signaling processes.
- Involved in the formation of the glycocalyx, a protective layer on cell surfaces.
Medicine:
- Utilized in the development of pharmaceuticals, particularly in targeting cancer cells and imaging tumors.
- Acts as a nutraceutical for infant brain development.
Industry:
作用機序
Target of Action
N-acetylneuraminic acid dihydrate, also known as (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid dihydrate, is a well-known and well-studied sialic acid . It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . The primary targets of this compound are these cell surface glycolipids and glycoproteins .
Mode of Action
The compound interacts with its targets by being fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . This interaction leads to the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Biochemical Pathways
N-acetylneuraminic acid dihydrate is involved in the N-glycosylation processing pathway . It is generally added to the terminal position in complex glycans on mucins and glycoproteins found at the cell membrane . This process affects cellular recognition events and regulates various biological processes .
Pharmacokinetics
A population pharmacokinetic model has been developed to characterize plasma n-acetylneuraminic acid and its metabolite following oral administration of n-acetylmannosamine, a precursor of n-acetylneuraminic acid, in subjects with gne myopathy .
Result of Action
The molecular and cellular effects of N-acetylneuraminic acid dihydrate’s action are diverse due to its involvement in various biological processes. For instance, it plays a crucial role in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Action Environment
The action, efficacy, and stability of N-acetylneuraminic acid dihydrate can be influenced by various environmental factors. For example, the enzymatic synthesis of N-acetylneuraminic acid dihydrate involves multiple parameter-dependent processes, and factors such as pyruvate concentration and temperature can affect the conversion yield .
生化学分析
Biochemical Properties
N-acetylneuraminic acid dihydrate is integral to several biochemical reactions. It interacts with enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the epimerization and aldol condensation processes, respectively, which are essential for the synthesis of N-acetylneuraminic acid dihydrate . Additionally, this compound is involved in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion . The interactions with these enzymes and proteins are crucial for the regulation of these biological processes.
Cellular Effects
N-acetylneuraminic acid dihydrate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of cell differentiation and adhesion, which are vital for maintaining cellular integrity and function . The compound’s involvement in virus invasion and inflammation highlights its significance in immune response and pathogen recognition.
Molecular Mechanism
At the molecular level, N-acetylneuraminic acid dihydrate exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to interact with cell surface glycolipids and glycoproteins allows it to modulate various cellular functions, including signal transduction and cellular communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetylneuraminic acid dihydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetylneuraminic acid dihydrate remains stable under specific conditions, but its activity may diminish over extended periods . Long-term in vitro and in vivo studies are essential to understand the compound’s sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of N-acetylneuraminic acid dihydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may lead to toxic or adverse effects. Threshold effects observed in these studies indicate that careful dosage regulation is necessary to maximize the compound’s therapeutic potential while minimizing risks .
Metabolic Pathways
N-acetylneuraminic acid dihydrate is involved in several metabolic pathways. It interacts with enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase, which are crucial for its synthesis and metabolism . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N-acetylneuraminic acid dihydrate is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic applications.
Subcellular Localization
N-acetylneuraminic acid dihydrate’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of N-acetylneuraminic acid dihydrate is crucial for its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: N-acetylneuraminic acid can be synthesized through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these, enzymatic synthesis is highly efficient and involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation. The process uses pyruvate and N-acetyl-glucosamine as substrates .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid often employs whole-cell biocatalysts. Engineered strains of Escherichia coli, capable of producing N-acetylneuraminic acid, are used in a two-step heterologous pathway involving N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid aldolase. This method has been optimized to achieve high yields and cost-effective production .
化学反応の分析
Types of Reactions: N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like halides or amines.
Major Products: The major products formed from these reactions include derivatives of N-acetylneuraminic acid with modified functional groups, which can be used in further chemical synthesis or biological applications .
類似化合物との比較
N-Glycolylneuraminic Acid: Another form of sialic acid found in some mammalian cells.
Neuraminic Acid: The parent compound of sialic acids.
Comparison: N-acetylneuraminic acid is unique due to its widespread presence in human cells and its involvement in numerous physiological processes. Unlike N-glycolylneuraminic acid, which is less common in humans, N-acetylneuraminic acid is the predominant sialic acid in human cells, making it a critical component in medical and biological research .
特性
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXPJOGZAZORTI-WGWCYKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-acetylneuraminic acid dihydrate?
A1: N-acetylneuraminic acid dihydrate, also known as sialic acid, has the molecular formula C11H19NO9·2H2O []. This indicates that two water molecules are present in the crystal structure. While the provided abstracts do not detail spectroscopic data, a full crystal structure analysis for the β-anomer of this compound has been completed [].
Q2: Can you describe a method for preparing a derivative of N-acetylneuraminic acid?
A2: One method for preparing a derivative of N-acetylneuraminic acid involves using the compound itself as a starting material []. The specific derivative synthesized utilizes a starting compound with the formula (I), where R1 represents a C1-C19 alkyl group attached to the N-acetylneuraminic acid dihydrate structure []. This suggests potential modifications to the molecule for further research and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(1-Hydroxycyclopentyl)methyl]sulfanyl}(phenyl)methanone](/img/structure/B1485702.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)
![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol](/img/structure/B1485710.png)




amine](/img/structure/B1485716.png)

![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)


